molecular formula C15H16N4O4 B3605641 N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide

N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No. B3605641
M. Wt: 316.31 g/mol
InChI Key: RDLHQSDSDCBTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, also known as ANPP, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. ANPP is a precursor to fentanyl, a synthetic opioid that is used for pain relief in medical settings. However,

Mechanism of Action

N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide acts as a precursor to fentanyl, a potent synthetic opioid that binds to mu-opioid receptors in the brain and spinal cord. N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is converted to fentanyl through a series of chemical reactions, and once fentanyl is formed, it can bind to opioid receptors and produce its effects. The exact mechanism of action of N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide itself is not well understood, but it is thought to act as a prodrug that is converted to fentanyl in vivo.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide itself does not have any significant biochemical or physiological effects, as it is converted to fentanyl before it can produce any effects. Fentanyl, on the other hand, produces a range of effects on the central nervous system, including pain relief, sedation, and respiratory depression. These effects are mediated by the binding of fentanyl to mu-opioid receptors in the brain and spinal cord.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several advantages for use in lab experiments, including its high purity and stability, as well as its relatively low cost compared to other starting materials. However, N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several potential future directions for research on N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, including the development of new synthetic methods for its production, the synthesis of new compounds based on N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide as a starting material, and the study of its effects on other biological systems beyond the central nervous system. Additionally, N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide may have applications in fields such as drug delivery and nanotechnology, where its chemical properties could be exploited for new applications.

Scientific Research Applications

N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been used as a starting material for the synthesis of new compounds with potential therapeutic properties. In pharmacology, N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been studied for its effects on the central nervous system, particularly its ability to bind to opioid receptors. In neuroscience, N-(3-acetylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been used as a tool to study the mechanisms of pain perception and addiction.

properties

IUPAC Name

N-(3-acetylphenyl)-4-(4-nitropyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-11(20)12-4-2-5-13(8-12)17-15(21)6-3-7-18-10-14(9-16-18)19(22)23/h2,4-5,8-10H,3,6-7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLHQSDSDCBTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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